molecular formula C9H8BrN B1587362 7-Bromo-2-methylindole CAS No. 302912-38-5

7-Bromo-2-methylindole

Cat. No.: B1587362
CAS No.: 302912-38-5
M. Wt: 210.07 g/mol
InChI Key: YFEGQGALXHJBIQ-UHFFFAOYSA-N
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Description

7-Bromo-2-methylindole (7-bromo-2-methyl-1H-indole) is an indole derivative.

Scientific Research Applications

1. Synthesis and Chemical Reactions

7-Bromo-2-methylindole and related compounds are frequently used in various chemical syntheses and reactions. For instance, Ueda et al. (2006) explored the selective C-3 lithiation of 2,3-dibromo- and 2,3-diiodo-1-methylindoles, revealing the formation of 2-bromo-3-cycloheptatrienyl-1-methylindole under certain conditions, which indicates the intermediate role of 2-bromo-3-lithio-1-methylindole in these reactions (Ueda et al., 2006). Additionally, Liu and Gribble (2002) described the selective lithiation of 2,3-dibromo-1-methylindole to synthesize various 2,3-disubstituted indoles, demonstrating the versatility of bromo-methylindoles in synthetic chemistry (Liu & Gribble, 2002).

2. Antifouling and Antimicrobial Properties

The bromoindole derivatives have been identified for their potential in antifouling and antimicrobial applications. Pénez et al. (2011) investigated the antifouling properties of simple indole and purine alkaloids, including a bromoindole derivative, against marine biofilm bacteria, highlighting their significance in marine biology and environmental sciences (Pénez et al., 2011). Moreover, Mane et al. (2018) synthesized and evaluated a series of 5-bromoindole-2-carboxamides for their antibacterial activity against pathogenic Gram-negative bacteria, showcasing the potential of bromo-methylindoles in developing new antibacterial agents (Mane et al., 2018).

3. Pharmaceutical and Biological Research

In pharmaceutical and biological research, bromo-methylindoles are key intermediates and probes. Štěpánková et al. (2018) identified novel methylindoles as ligands of the human aryl hydrocarbon receptor, providing insights into the receptor modulation by indole structures. This has implications in understanding cell signaling and potential therapeutic applications (Štěpánková et al., 2018).

4. Material Science and Energy Research

In the field of material science and energy, bromo-methylindoles have unique applications. Li et al. (2016) reported on a new promising Liquid Organic Hydrogen Storage Carrier: 2-methylindole, highlighting its significant hydrogen storage capacity, which is crucial for sustainable energy solutions (Li et al., 2016).

Properties

IUPAC Name

7-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEGQGALXHJBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403000
Record name 7-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-38-5
Record name 7-Bromo-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-methylindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

27.0 g of 2-bromonitrobenzene are placed in 400 ml of THF. The mixture is placed under nitrogen and cooled to −55° C. and then 800 ml of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. The mixture is left with stirring for 1 hour and then poured into saturated NH4Cl solution. It is extracted with ether, the extract is evaporated and then the residue is taken up in DCM. It is washed with saturated NaCl solution. It is dried and evaporated and then the residue is chromatographed on silica, eluting with an AcOEt/cyclohexane (1/9; v/v) mixture. This gives 10.7 g of the expected compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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